2-(2-(Dibenzylamino)ethoxy)ethanol

Catalog No.
S3274045
CAS No.
136533-09-0
M.F
C18H23NO2
M. Wt
285.387
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(Dibenzylamino)ethoxy)ethanol

CAS Number

136533-09-0

Product Name

2-(2-(Dibenzylamino)ethoxy)ethanol

IUPAC Name

2-[2-(dibenzylamino)ethoxy]ethanol

Molecular Formula

C18H23NO2

Molecular Weight

285.387

InChI

InChI=1S/C18H23NO2/c20-12-14-21-13-11-19(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,20H,11-16H2

InChI Key

QLMUDNFDCHOWRU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CCOCCO)CC2=CC=CC=C2

Solubility

not available

2-(2-(Dibenzylamino)ethoxy)ethanol is an organic compound characterized by its unique structure, which includes a dibenzylamino group attached to an ethoxyethanol moiety. Its molecular formula is C16H21N1O2, and it possesses a molecular weight of approximately 259.35 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.

There is currently no scientific research available describing a specific mechanism of action for 2-(2-(Dibenzylamino)ethoxy)ethanol.

Due to the absence of specific data, it is advisable to handle 2-(2-(Dibenzylamino)ethoxy)ethanol with caution, assuming similar properties to other dialkanolamines. Here are some general safety considerations for handling such compounds:

  • Skin and Eye Irritant: Dialkanolamines can irritate skin and eyes upon contact []. Standard personal protective equipment (PPE) like gloves, safety glasses, and lab coats should be worn.
  • Respiratory Irritant: Inhalation of vapors may irritate the respiratory tract []. Ensure proper ventilation when handling.
  • Potential Toxicity: Data on specific toxicity is unavailable, but generally, ingestion of dialkanolamines can be harmful []. Do not ingest.
, including:

  • Alkylation Reactions: The hydroxyl group in 2-(2-(Dibenzylamino)ethoxy)ethanol can be alkylated using suitable alkyl halides, leading to the formation of ethers.
  • Acid-Base Reactions: The amino group can participate in acid-base reactions, making the compound useful in forming salts with acids.
  • Reduction Reactions: The dibenzylamino group can be reduced to form primary amines, which may further react with other electrophiles.

Research indicates that compounds similar to 2-(2-(Dibenzylamino)ethoxy)ethanol exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives show activity against bacteria and fungi.
  • Neuroprotective Effects: Compounds with similar structures have been studied for their potential neuroprotective effects, possibly due to their ability to modulate neurotransmitter systems.
  • Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.

Several methods exist for synthesizing 2-(2-(Dibenzylamino)ethoxy)ethanol:

  • Direct Alkylation:
    • Starting from 2-aminoethanol, the dibenzylamine can be introduced via alkylation using suitable reagents like benzyl chloride or bromide under basic conditions.
  • Multi-step Synthesis:
    • A multi-step approach involves the protection of the amino group, followed by ether formation and subsequent deprotection to yield the final product. This method often results in higher purity and yield.
  • Solid-phase Synthesis:
    • Utilizing solid-phase techniques allows for efficient synthesis and purification of the compound, often leading to improved yields compared to traditional methods .

The applications of 2-(2-(Dibenzylamino)ethoxy)ethanol include:

  • Pharmaceuticals: It serves as a precursor for various pharmaceutical agents due to its biological activity.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Potential applications in developing new materials due to its unique chemical properties.

Interaction studies involving 2-(2-(Dibenzylamino)ethoxy)ethanol focus on:

  • Receptor Binding: Investigating how this compound interacts with biological receptors can provide insights into its mechanism of action in therapeutic contexts.
  • Synergistic Effects: Studies may explore how this compound interacts with other drugs or compounds to enhance efficacy or reduce side effects.

Several compounds share structural similarities with 2-(2-(Dibenzylamino)ethoxy)ethanol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-(2-(Diethylamino)ethoxy)ethanolC8H19NO2Exhibits different biological activity profiles
2-[2-(Dimethylamino)ethoxy]ethanolC6H15NO2Smaller alkyl groups affecting solubility
2-(2-(Benzyloxycarbonylamino)ethoxy)acetic acidC11H21NO6Contains a carbonyl group, altering reactivity

Uniqueness of 2-(2-(Dibenzylamino)ethoxy)ethanol

The uniqueness of 2-(2-(Dibenzylamino)ethoxy)ethanol lies in its combination of a dibenzylamine structure with an ethylene glycol derivative. This specific arrangement enhances its solubility and biological activity compared to similar compounds. Its potential as a versatile building block in drug development further distinguishes it within its class.

XLogP3

2.4

Dates

Modify: 2023-08-19

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